molecular formula C16H11FN2O B2951104 4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol CAS No. 477846-73-4

4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol

Cat. No.: B2951104
CAS No.: 477846-73-4
M. Wt: 266.275
InChI Key: HGITVHMCPFGLLQ-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol typically involves the reaction of 4-fluoroaniline with 2-chloropyrimidine under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 4-fluoroaniline attacks the chloropyrimidine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pyrimidine ring plays a crucial role in stabilizing the compound’s interaction with the target molecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol
  • 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol
  • 4-[4-(4-methylphenyl)pyrimidin-2-yl]phenol

Uniqueness

4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s electronic properties, leading to different reactivity and interaction profiles with molecular targets.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGITVHMCPFGLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326921
Record name 4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477846-73-4
Record name 4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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